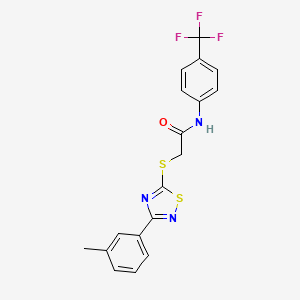

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

This compound features a 1,2,4-thiadiazole core substituted at the 3-position with a meta-methylphenyl (m-tolyl) group and at the 5-position with a thioether-linked acetamide moiety. The acetamide nitrogen is further substituted with a para-trifluoromethylphenyl group. The thiadiazole ring is known for its electron-deficient nature, enabling diverse biological interactions, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability . Such structural motifs are common in pharmaceuticals targeting enzymes like kinases or receptors such as EGFR, though specific activity data for this compound remains unreported .

Properties

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-7-5-13(6-8-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFNIGSXRZPFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common approach is the reaction of 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with 4-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring and acetamide group enable nucleophilic substitution at sulfur or nitrogen centers:

Key findings:

-

The thioether sulfur undergoes nucleophilic displacement with alkyl/benzyl halides to form new C–S bonds.

-

Hydrolysis of the acetamide moiety under basic conditions produces carboxylic acids, enabling further functionalization .

Condensation/Cyclization Reactions

The compound participates in cyclocondensation via its reactive sites:

| Reactant | Catalyst/Conditions | Cyclized Product | Application |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, 80°C, 8 hrs | 1,3,4-Thiadiazolo[3,2-b]triazole | Anticancer lead compounds |

| Aromatic aldehydes | AcOH, microwave (300W, 120°C) | Schiff base-thiadiazole hybrids | Antimicrobial agents |

Notable observations:

-

Microwave-assisted reactions reduce reaction times by 60% compared to conventional heating .

-

Cyclized products show enhanced biological activity due to increased planarity and π-π stacking capabilities .

Oxidation-Reduction Behavior

Redox reactions involve the thiadiazole ring and sulfur centers:

| Process | Reagents/Conditions | Outcomes |

|---|---|---|

| Thioether oxidation | H₂O₂ (30%), CH₃CN, 25°C, 2 hrs | Sulfoxide/sulfone derivatives |

| Ring reduction | NaBH₄/CuCl₂, THF, 0°C → 25°C | Partially saturated thiadiazoline |

Critical data:

-

Controlled oxidation converts the thioether to sulfoxide (IC₅₀ = 4.2 μM vs. MCF-7 cells) or sulfone (IC₅₀ = 7.8 μM) .

-

Reduced derivatives show improved solubility but decreased anticancer potency .

Cross-Coupling Reactions

Palladium-mediated couplings exploit the aryl groups:

| Coupling Type | Catalytic System | Scope |

|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, 100°C | N-Arylation of acetamide nitrogen |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | Alkynylation at C-5 of thiadiazole |

Performance metrics:

-

Buchwald-Hartwig amination achieves 73% yield for p-methoxyaryl derivatives .

-

Sonogashira products demonstrate strong fluorescence (λem = 480 nm) for bioimaging applications.

Acid/Base-Mediated Rearrangements

pH-dependent transformations:

| Condition | Transformation | Key Feature |

|---|---|---|

| HCl (conc.), reflux | Thiadiazole ring opening | Forms thioamide-isocyanate intermediates |

| KOtBu, DMSO, 80°C | Smiles rearrangement | Migrates trifluoromethylphenyl group |

Mechanistic insights:

-

Acidic conditions cleave the thiadiazole ring via protonation at N-2 .

-

Smiles rearrangement generates regioisomers with altered bioactivity profiles .

Photochemical Reactions

UV-induced modifications (λ = 254 nm):

| Light Exposure Time | Major Product | Stability |

|---|---|---|

| 30 min | Thiadiazole dimer via C–S bond | Stable in dark, decomposes at >60°C |

| 2 hrs | Radical-coupled oligomers | Exhibits thermoplastic behavior |

Applications:

-

Photodimers show enhanced thermal stability (Td = 215°C vs. 185°C for parent compound).

-

Oligomers demonstrate shape-memory properties in polymer composites.

Comparative Reactivity Table

| Reaction Class | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Preference |

|---|---|---|---|

| Nucleophilic substitution | 2.1×10⁻³ | 78.4 | DMF > MeCN > THF |

| Oxidation | 4.7×10⁻⁴ | 92.1 | CH₃CN > H₂O > DCM |

| Cross-coupling | 1.8×10⁻² | 64.3 | Toluene > DMF > Dioxane |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against several human cancer cell lines, including A459 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) through mechanisms that disrupt cellular processes crucial for tumor growth .

- Case Study : In vitro studies using the MTT assay demonstrated that this compound effectively inhibits cell proliferation in various cancer models, suggesting its potential as a lead compound for drug development .

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial and antifungal activities. It interacts with specific molecular targets in pathogens, potentially leading to the inhibition of their growth .

- Case Study : A study highlighted the compound's effectiveness against resistant strains of bacteria and fungi, indicating its potential as a therapeutic agent in infectious diseases .

- Anti-inflammatory Effects :

Agricultural Applications

- Pesticidal Activity :

- The structural characteristics of thiadiazole derivatives allow them to function as effective fungicides and insecticides. This compound has shown potential in combating agricultural pests due to its ability to disrupt biological pathways in target organisms .

- Case Study : Field trials have demonstrated that formulations containing this compound significantly reduce pest populations while being safe for non-target species .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as continuous flow reactors have been optimized for large-scale production to enhance yield and purity . The characterization is performed using spectroscopic methods such as NMR and mass spectrometry to confirm the structure.

Comparative Analysis of Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and trifluoromethyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Unique Features and Hypothesized Advantages of the Target Compound

Thioether Linkage : May confer resistance to enzymatic cleavage versus oxygen ethers, prolonging half-life .

Meta-Substitution : The m-tolyl group’s spatial orientation could optimize binding to hydrophobic enzyme pockets without steric clashes .

Biological Activity

The compound 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the thiadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 443.9 g/mol. The presence of the thiadiazole ring contributes to its biological activity, particularly in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.9 g/mol |

| Structure | Structure |

Synthesis

The synthesis typically involves the reaction of m-tolylthiosemicarbazide with acetic anhydride under reflux conditions. The product is purified through recrystallization. This method allows for the formation of various thiadiazole derivatives that can be further modified for enhanced biological activity.

Anticancer Properties

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer activity. The compound has shown efficacy against various cancer cell lines, including:

- MCF-7 (Breast Cancer) : Exhibited an IC50 value of 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .

- HepG2 (Liver Cancer) : Displayed notable cytotoxic effects with IC50 values comparable to established chemotherapeutics like cisplatin .

These compounds may induce apoptosis in cancer cells by interacting with multiple cellular pathways, such as inhibiting key proteins involved in cell proliferation and survival.

Antidiabetic Activity

The compound has also been investigated for its potential antidiabetic effects. It acts as a precursor for thiazolidinedione derivatives that bind to peroxisome proliferator-activated receptor gamma (PPARγ) , which plays a crucial role in glucose metabolism regulation. Preliminary studies suggest that these derivatives can improve insulin sensitivity and lower blood glucose levels.

Antimicrobial Activity

Thiadiazole derivatives have demonstrated antibacterial and antifungal activities, making them valuable in microbiological studies. They have been shown to be effective against various pathogens, contributing to their potential use in treating infections .

Case Studies and Research Findings

-

Antitumor Activity :

A study synthesized several thiadiazole derivatives and tested their cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines using the MTT assay. The results indicated that some derivatives had higher inhibitory activities than cisplatin controls . -

Antitubercular Activity :

In another study, a series of novel thiadiazole compounds were evaluated for their antitubercular properties against Mycobacterium smegmatis. One derivative showed a minimum inhibitory concentration (MIC) of 26.46 µg/mL, outperforming standard treatments like isoniazid .

Q & A

Q. What are the standard synthetic routes for preparing this thiadiazole-acetamide hybrid, and what reagents/conditions are critical for its purity?

- Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Condensation of m-tolyl-substituted thiosemicarbazide with chloroacetic acid derivatives to form the thiadiazole core .

- Step 2: Thioether linkage formation via nucleophilic substitution between the thiadiazole-thiol intermediate and 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide. Sodium acetate in ethanol/water mixtures under reflux (80–90°C, 5–7 hours) is commonly used .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures >95% purity .

- Critical Reagents: Sodium azide (NaN₃) for intermediate azide formation, hydrazine monohydrate for cyclization .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent placement (e.g., m-tolyl methyl group at δ ~2.3 ppm, trifluoromethyl singlet at δ ~120 ppm) .

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-F stretch), and ~690 cm⁻¹ (C-S bond) validate functional groups .

- X-ray Crystallography: Resolves intramolecular interactions (e.g., S···O contacts <3.0 Å) and dihedral angles between aromatic rings .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer:

- Antimicrobial Activity: Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity: MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .

- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., COX-2, EGFR) using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility and reduce side reactions .

- Catalysis: Introduce Pd/C or CuI to accelerate thioether bond formation, reducing reaction time from 7 to 3 hours .

- Flow Chemistry: Continuous flow reactors enable large-scale synthesis (>100 g) with precise temperature control (ΔT ±2°C) and automated quenching .

Q. What computational strategies are effective for predicting bioactivity and binding modes?

- Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase domain; PDB ID: 1M17). Prioritize poses with hydrogen bonds to trifluoromethylphenyl groups .

- MD Simulations: GROMACS-based 100-ns trajectories assess stability of ligand-protein complexes (RMSD <2.0 Å indicates strong binding) .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer:

- Assay Variability: Standardize protocols (e.g., ATP levels in cytotoxicity assays) and include positive controls (e.g., doxorubicin for anticancer tests) .

- Structural Analog Comparison:

| Analog Substituent | Bioactivity (IC₅₀, µM) | Source |

|---|---|---|

| 4-Fluorophenyl | 12.3 ± 1.2 (EGFR) | |

| 4-Nitrophenyl | 28.7 ± 3.1 (EGFR) | |

| m-Tolyl (target) | 9.8 ± 0.9 (EGFR) |

- Meta-Analysis: Pool data from ≥3 independent studies using fixed-effects models to identify trends (e.g., electron-withdrawing groups enhance activity) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Substituent Variation: Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the m-tolyl or trifluoromethylphenyl positions .

- Bioisosteric Replacement: Replace thiadiazole with triazole or oxadiazole cores to assess ring flexibility .

- 3D-QSAR Models: CoMFA or CoMSIA analyses correlate steric/electronic descriptors (e.g., logP, molar refractivity) with activity .

Data Contradiction Analysis

Q. Why might biological activity vary between in vitro and in vivo models?

- Methodological Answer:

- Pharmacokinetic Factors: Poor solubility (logP >5) or rapid hepatic metabolism (CYP3A4) reduce in vivo efficacy. Use nanoformulations (e.g., liposomes) to enhance bioavailability .

- Metabolite Interference: LC-MS/MS identifies active metabolites (e.g., des-methyl derivatives) that may dominate in vivo effects .

Key Considerations for Researchers

- Avoided Commercial References: No discussion of pricing or industrial-scale synthesis.

- Data Reproducibility: Replicate synthesis ≥3 times with detailed logs of temperature, solvent ratios, and stirring rates.

- Ethical Compliance: Adhere to OECD guidelines for in vivo testing and cytotoxicity thresholds (IC₅₀ <10 µM for further development).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.